molecular formula C37H39F3N6O13 B10799320 Ac-Trp-Glu-Ala-Asp-AMC.TFA

Ac-Trp-Glu-Ala-Asp-AMC.TFA

Cat. No.: B10799320
M. Wt: 832.7 g/mol
InChI Key: ZCRDADLKXGATGV-FRSNKCIVSA-N
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Description

The compound Ac-Trp-Glu-Ala-Asp-AMC.TFA is a fluorogenic substrate used primarily in biochemical assays to measure the activity of caspase enzymes, particularly caspase 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Trp-Glu-Ala-Asp-AMC.TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:

    Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Ac-Trp-Glu-Ala-Asp-AMC.TFA: primarily undergoes enzymatic cleavage reactions. When exposed to caspase 1, the peptide bond between aspartic acid and the fluorogenic group 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent molecule.

Common Reagents and Conditions

    Reagents: Caspase 1 enzyme, buffer solutions (e.g., phosphate-buffered saline).

    Conditions: The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity .

Scientific Research Applications

Ac-Trp-Glu-Ala-Asp-AMC.TFA: is widely used in scientific research for:

Mechanism of Action

The compound exerts its effects by serving as a substrate for caspase 1. Upon cleavage by the enzyme, the fluorogenic group 7-amino-4-methylcoumarin is released, which can be detected by its fluorescence. This allows researchers to measure the activity of caspase 1 and study its role in various biological processes .

Comparison with Similar Compounds

Ac-Trp-Glu-Ala-Asp-AMC.TFA: is unique due to its specific sequence and fluorogenic properties. Similar compounds include:

    Ac-Val-Glu-Ile-Asp-AMC: Another caspase substrate with a different peptide sequence.

    Ac-Tyr-Val-Ala-Asp-AMC: Used for measuring the activity of caspase 3.

    Ac-Trp-Glu-His-Asp-AMC: A substrate for caspase 8.

These compounds differ in their peptide sequences and the specific caspases they target, making This compound particularly useful for studying caspase 1 activity.

Properties

Molecular Formula

C37H39F3N6O13

Molecular Weight

832.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1

InChI Key

ZCRDADLKXGATGV-FRSNKCIVSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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